GSK-5959

Description

Properties

IUPAC Name |

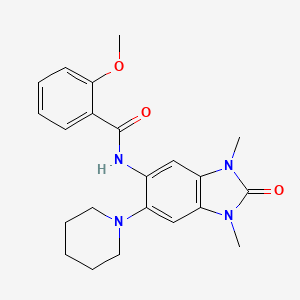

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUGYAOMCKNTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Selectivity Profile of GSK-5959, a Potent BRPF1 Bromodomain Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of GSK-5959's binding selectivity for the BRPF1 bromodomain over the closely related BRPF2 and BRPF3, as well as the BET (Bromodomain and Extra-Terminal) family of proteins.

Executive Summary

This compound is a potent, cell-permeable small molecule inhibitor targeting the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1).[1][2][3] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST family histone acetyltransferase (HAT) complexes, which play a significant role in epigenetic regulation.[4][5] The selectivity of a chemical probe is paramount for accurately dissecting the biological functions of its target. This document provides a comprehensive overview of the quantitative data and experimental methodologies used to establish the high selectivity of this compound for BRPF1 against other bromodomain-containing proteins, particularly BRPF2, BRPF3, and the BET family.

Quantitative Selectivity Data

The selectivity of this compound has been rigorously characterized using a variety of biochemical, biophysical, and cellular assays. The data consistently demonstrates a strong preference for BRPF1.

Biochemical and Biophysical Assay Data

These assays utilize purified, recombinant bromodomain proteins to measure direct binding affinity and inhibition.

| Target Bromodomain | Assay Type | Parameter | Value | Fold Selectivity vs. BRPF1 | Reference |

| BRPF1 | BROMOscan | Kd | 10 nM | - | [4][6] |

| TR-FRET | pIC50 | 7.1 | - | [6][7] | |

| (unspecified) | IC50 | ~80 nM | - | [1][3][7] | |

| BRPF2 | TR-FRET | pIC50 | 5.2 | ~90x | [6][7] |

| (various) | - | - | 90-100x | [1][4][6] | |

| BRPF3 | TR-FRET | pIC50 | 4.5 | >1000x | [1][7] |

| BET Family | BROMOscan | - | - | >500x | [4][5][6] |

Cellular Assay Data

Cellular assays measure the ability of the compound to engage its target within a live-cell environment, providing insights into cell permeability and target engagement in a more biologically relevant context.

| Target Bromodomain | Assay Type | Cell Line | Parameter | Value | Reference |

| BRPF1 | NanoBRET | HEK293 | EC50 / IC50 | 0.98 µM | [1][2] |

Experimental Protocols

The quantitative data presented above was generated using established biophysical and cellular techniques. The principles and general protocols for these key experiments are detailed below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

-

Preparation: A purified, recombinant bromodomain protein (e.g., BRPF1) is placed in the sample cell of the calorimeter. The inhibitor, this compound, is loaded into a titration syringe. Both solutions are prepared in identical buffer to minimize heats of dilution.[8]

-

Titration: A series of small, precise injections of this compound are made into the sample cell containing the bromodomain protein.[8]

-

Heat Measurement: With each injection, the instrument measures the minute temperature change between the sample and reference cells and calculates the heat energy required to return to thermal equilibrium.[8]

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kd, ΔH, n).[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[10] It provides kinetic data on the association (kon) and dissociation (koff) rates of binding, from which the equilibrium dissociation constant (KD) can be calculated.[11][12]

Methodology:

-

Immobilization: The target protein (ligand), such as the BRPF1 bromodomain, is immobilized onto the surface of a sensor chip.[12]

-

Association: A solution containing the binding partner (analyte), this compound, is flowed over the sensor surface. Binding of this compound to the immobilized BRPF1 causes a change in the refractive index at the surface, which is detected as a response signal.[10]

-

Dissociation: The this compound solution is replaced by a flow of buffer, causing the bound inhibitor to dissociate. The rate of signal decrease corresponds to the dissociation rate.[12]

-

Regeneration: A specific solution is used to remove any remaining bound analyte, preparing the sensor surface for the next cycle.

-

Data Analysis: The resulting sensorgram (a plot of response vs. time) is analyzed to determine the kinetic parameters of the interaction.[12]

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure compound binding to a target protein within intact cells.[13][14]

Methodology:

-

Cellular Engineering: A cell line (e.g., HEK293) is engineered to express the target protein (BRPF1) as a fusion with NanoLuc® luciferase (the energy donor).[2][15]

-

Tracer Addition: A cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain is added to the cells. When the tracer binds to the NanoLuc-BRPF1 fusion protein, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal.[14]

-

Competitive Displacement: this compound is added to the cells. If this compound binds to BRPF1, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[13]

-

Signal Measurement: The luminescent and fluorescent signals are measured. The ratio of these signals (the BRET ratio) is calculated.

-

Data Analysis: A dose-response curve is generated by plotting the BRET ratio against the concentration of this compound. This curve is used to determine the IC50 or EC50 value, indicating the potency of the compound in a cellular context.[1][2]

Visualizations

Selectivity Profile of this compound

The following diagram illustrates the potent and selective inhibition of BRPF1 by this compound.

Caption: Potent and selective inhibition of BRPF1 by this compound.

Experimental Workflow for Determining Inhibitor Selectivity

This workflow outlines the typical progression of experiments to characterize the selectivity of a novel bromodomain inhibitor.

Caption: Standard experimental workflow for inhibitor selectivity profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Khan Academy [khanacademy.org]

- 9. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. affiniteinstruments.com [affiniteinstruments.com]

- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 14. NanoBRET® Target Engagement BET BRD Assays [promega.com]

- 15. NanoBRET® Bromodomain/Histone Interaction Assays [promega.kr]

GSK-5959: A Technical Guide to a Selective BRPF1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of GSK-5959, a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain. The information is intended to support research and development efforts in epigenetics and oncology.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-piperidinyl)-1H-benzimidazol-5-yl]-2-methoxybenzamide, is a small molecule inhibitor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C22H26N4O3 | [1][2][3][4][5] |

| Molecular Weight | 394.47 g/mol | [2][3][6] |

| CAS Number | 901245-65-6 | [2][3][4][5] |

| Appearance | Solid | [2] |

| Purity | ≥99% | [3] |

| Solubility | Soluble in DMSO (up to 10 mM with sonication) | [3][6] |

| Elemental Analysis | C: 66.99%, H: 6.64%, N: 14.20%, O: 12.17% | [4] |

Biological Activity and Selectivity

This compound is a potent and cell-permeable inhibitor of the BRPF1 bromodomain, a key component of histone acetyltransferase (HAT) complexes.[1][2][3] By binding to the BRPF1 bromodomain, this compound disrupts the interaction between BRPF1 and acetylated histones, thereby modulating gene expression.[1][3]

The inhibitory activity and selectivity of this compound have been characterized in various assays, as detailed in the following table.

| Assay | Parameter | Value | Reference |

| BRPF1 Inhibition | IC50 | ~80 nM | [2][3][6] |

| Cellular Target Engagement (NanoBRET) | EC50 | 0.98 µM | [2] |

| Selectivity vs. BRPF2 | Fold Selectivity | >100-fold | [2] |

| Selectivity vs. BRPF3 | Fold Selectivity | >1000-fold | [2] |

| Selectivity vs. BET family | Fold Selectivity | >100-fold | [3][6] |

| BROMOscan Panel (35 bromodomains) | Selectivity | >100-fold for BRPF1 | [3][6] |

Mechanism of Action: BRPF1 Inhibition

BRPF1 acts as a scaffolding protein, assembling MYST histone acetyltransferase complexes (e.g., MOZ/MORF). These complexes play a crucial role in chromatin remodeling and gene transcription by acetylating histone tails. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, tethering the HAT complex to chromatin. This compound competitively inhibits this interaction.

Caption: Mechanism of this compound action on BRPF1 signaling.

Experimental Methodologies

While detailed, step-by-step protocols from the primary literature are proprietary, the principles behind the key assays used to characterize this compound are outlined below.

IC50 Determination (In Vitro Inhibition Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Caption: Generalized workflow for IC50 determination of this compound.

BROMOscan™ Assay (Selectivity Profiling)

BROMOscan is a competition binding assay used to determine the selectivity of a compound against a large panel of bromodomains.

Caption: Workflow for BROMOscan selectivity profiling.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within living cells.

Caption: Workflow for NanoBRET cellular target engagement assay.

References

GSK-5959's Impact on Histone Acetylation: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: GSK-5959 is a potent and selective small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). BRPF1 is a critical scaffolding protein necessary for the assembly and enzymatic activity of the MYST family of histone acetyltransferases (HATs), particularly the MOZ (KAT6A) and MORF (KAT6B) complexes. These complexes play a significant role in the regulation of gene transcription through the acetylation of histone tails. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effect on histone acetylation, and detailed experimental protocols for its study.

Mechanism of Action: Targeting the BRPF1 Bromodomain

This compound functions by specifically binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This competitive inhibition prevents the recruitment and stabilization of the MOZ/MORF HAT complexes at chromatin sites. The BRPF1 bromodomain's recognition of acetylated histone marks is a crucial step for the subsequent acetylation of histone tails by the associated MOZ/MORF enzymes. By disrupting this interaction, this compound effectively inhibits the catalytic activity of these HAT complexes at their target genomic loci.

The MOZ/MORF complexes are known to be the primary writers of acetylation on histone H3 at lysine 14 (H3K14ac) and lysine 23 (H3K23ac). Therefore, the inhibitory action of this compound is expected to lead to a significant reduction in the levels of these specific histone marks, ultimately altering gene expression patterns.[1]

Signaling Pathway of BRPF1-mediated Histone Acetylation and its Inhibition by this compound

The following diagram illustrates the signaling pathway involving the BRPF1-containing MOZ/MORF complex and the mechanism of inhibition by this compound.

Caption: BRPF1-mediated histone acetylation pathway and its inhibition by this compound.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative metrics for the activity of this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | ~80 nM | BRPF1 Bromodomain | [2] |

| EC50 | 0.98 µM | Cellular NanoBRET assay | [2] |

Effect on Histone Acetylation

Studies have demonstrated that the inhibition of BRPF1, either through genetic knockout or pharmacological intervention with inhibitors like this compound, leads to a decrease in histone H3 acetylation at specific lysine residues. Notably, the activity of the MOZ/MORF complex, which is dependent on BRPF1, is crucial for maintaining the levels of H3K14ac and H3K23ac at the promoters of target genes. For instance, in hepatocellular carcinoma (HCC), BRPF1 has been shown to activate the expression of oncogenes like E2F2 and EZH2 by facilitating promoter H3K14 acetylation via the MOZ/MORF complex.[3] Treatment with this compound has been observed to attenuate the growth of HCC cells, a therapeutic effect that is consistent with the downregulation of these oncogenic pathways through the reduction of histone acetylation.[4]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on histone acetylation are provided below. These protocols are synthesized from established methods in the field.

Chromatin Immunoprecipitation (ChIP) for H3K14ac and H3K23ac

This protocol outlines the steps to measure the enrichment of H3K14ac and H3K23ac at specific genomic loci in cells treated with this compound.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) analysis.

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 1-10 µM) or DMSO as a vehicle control for 24-48 hours.

2. Cross-linking:

-

Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

3. Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS and scrape them into a conical tube.

-

Pellet cells by centrifugation and resuspend in cell lysis buffer.

-

Lyse the nuclei with a nuclear lysis buffer.

-

Shear chromatin to an average size of 200-500 bp using a sonicator.

4. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with specific antibodies against H3K14ac or H3K23ac.

5. Washing and Elution:

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the immunocomplexes from the beads using an elution buffer.

6. Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluate and incubate at 65°C for at least 4 hours to reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

7. Analysis:

-

Quantify the enrichment of specific genomic regions by quantitative PCR (qPCR) using primers for target gene promoters.

-

Alternatively, perform high-throughput sequencing (ChIP-seq) to identify genome-wide changes in H3K14ac and H3K23ac.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the MOZ/MORF complex.

Caption: Workflow for an in vitro Histone Acetyltransferase (HAT) assay.

1. Reagents and Setup:

-

Purified recombinant MOZ/MORF-BRPF1 complex.

-

Histone H3 substrate (full-length or peptide).

-

[3H]-Acetyl-CoA.

-

This compound dissolved in DMSO.

-

HAT assay buffer.

-

P81 phosphocellulose filter paper.

-

Scintillation cocktail.

2. Reaction:

-

In a microcentrifuge tube, prepare a reaction mixture containing HAT assay buffer, the MOZ/MORF-BRPF1 complex, and varying concentrations of this compound or DMSO control.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the histone H3 substrate and [3H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for 30-60 minutes.

3. Termination and Detection:

-

Spot a portion of the reaction mixture onto the P81 filter paper.

-

Wash the filter paper three times with wash buffer to remove unincorporated [3H]-Acetyl-CoA.

-

Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of HAT activity inhibition at each this compound concentration compared to the DMSO control.

-

Determine the IC50 value of this compound for the MOZ/MORF-BRPF1 complex.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the BRPF1 bromodomain and the associated MOZ/MORF histone acetyltransferase complexes. Its high potency and selectivity make it a powerful tool for dissecting the role of H3K14 and H3K23 acetylation in gene regulation and disease. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular and biochemical effects of this compound on histone acetylation, thereby contributing to a deeper understanding of epigenetic mechanisms and the development of novel therapeutic strategies.

References

- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer. | Sigma-Aldrich [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of GSK-5959: A Potent and Selective BRPF1 Bromodomain Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-5959 is a potent, selective, and cell-permeable small molecule inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain.[1][2][3] This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, intended for professionals in the fields of drug discovery and biomedical research. The guide details the compound's mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols utilized in its characterization.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, acting as "readers" of the epigenetic code. BRPF1 is a scaffolding protein that is essential for the assembly and activity of several histone acetyltransferase (HAT) complexes, including MOZ/MORF. By targeting the BRPF1 bromodomain, this compound offers a tool to probe the function of these complexes and a potential therapeutic strategy for diseases driven by their aberrant activity.

Discovery and Optimization

This compound emerged from a drug discovery program aimed at identifying selective inhibitors of the BRPF1 bromodomain. The development process involved the optimization of a 1,3-dimethyl benzimidazolone scaffold to achieve high potency and selectivity.

Mechanism of Action

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BRPF1 bromodomain.[3] This binding prevents the recruitment of the BRPF1-containing HAT complexes to chromatin, thereby modulating the expression of target genes. This targeted inhibition of BRPF1's interaction with acetylated histones disrupts downstream signaling pathways involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Parameter | Target | Value | Assay Format | Reference |

| IC50 | BRPF1 | 80 nM | TR-FRET Binding Assay | [1][3][4] |

| pIC50 | BRPF1 | 7.1 | TR-FRET Binding Assay | [5] |

| Binding Affinity (KD) | BRPF1 | 10 nM | BROMOscan | [6] |

Table 2: Selectivity Profile of this compound

| Bromodomain | Selectivity vs. BRPF1 | Reference |

| BRPF2 | >100-fold | [2][3] |

| BRPF3 | >100-fold | [3] |

| BET Family | >100-fold | [1][3] |

| Panel of 35 other bromodomains | >100-fold | [1][3] |

Table 3: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay Format | Reference |

| EC50 | U2OS | 0.98 µM | NanoBRET Target Engagement Assay | [2][7] |

Table 4: In Vivo Efficacy of this compound

| Cancer Model | Effect | Reference |

| Liver Cancer (LIHC) | Suppressed subcutaneous tumor growth | [5] |

| Colon Cancer | Antiproliferative and anticlonogenic effects | [5] |

| High-Grade Serous Ovarian Cancer (HGSOC) | Antitumoral activity | [5] |

| Estrogen Responsive (ER) Breast Cancer | Antitumoral activity | [5] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay was utilized to determine the biochemical potency (IC50) of this compound against the BRPF1 bromodomain.

-

Materials: Recombinant BRPF1 bromodomain protein, a biotinylated histone H3 peptide containing an acetylated lysine, a europium-labeled anti-histone antibody (donor), and a streptavidin-allophycocyanin conjugate (acceptor).

-

Procedure:

-

This compound was serially diluted in assay buffer.

-

The BRPF1 protein, biotinylated peptide, and the test compound were incubated together.

-

The TR-FRET detection reagents were added.

-

After incubation, the TR-FRET signal was measured on a plate reader.

-

The IC50 value was calculated from the dose-response curve.

-

NanoBRET Target Engagement Assay

This cellular assay was employed to confirm the cell permeability of this compound and its engagement with the BRPF1 target in a cellular context.

-

Materials: U2OS cells co-transfected with plasmids encoding for NanoLuc-tagged BRPF1 bromodomain and HaloTag-fused histone H3.3. A cell-permeable HaloTag ligand labeled with a fluorescent reporter was also used.

-

Procedure:

-

Transfected cells were seeded in multi-well plates.

-

Cells were treated with serial dilutions of this compound.

-

The NanoBRET substrate and the HaloTag fluorescent ligand were added.

-

The bioluminescence and fluorescence were measured, and the BRET ratio was calculated.

-

The EC50 value was determined from the concentration-response curve, representing the concentration of this compound required to displace 50% of the BRPF1 bromodomain from histone H3.3.

-

In Vivo Tumor Xenograft Studies

These studies were conducted to evaluate the anti-tumor efficacy of this compound in animal models.

-

Model: Immunocompromised mice bearing subcutaneous tumors derived from human liver cancer cell lines.

-

Procedure:

-

Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups.

-

This compound was administered to the treatment group via a specified route and schedule.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised and may have been used for further pharmacodynamic and biomarker analysis.

-

Visualizations

Signaling Pathway of BRPF1 Inhibition

Caption: Mechanism of action of this compound in inhibiting the BRPF1 signaling pathway.

Experimental Workflow for Cellular Target Engagement

Caption: Workflow for the NanoBRET cellular target engagement assay.

Logical Relationship of this compound's Therapeutic Hypothesis

Caption: Logical flow of the therapeutic hypothesis for this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of the BRPF1 bromodomain and the associated HAT complexes. Its high potency, selectivity, and demonstrated cellular and in vivo activity make it a critical tool for ongoing research in epigenetics and oncology. Further investigation into the therapeutic potential of BRPF1 inhibition is warranted based on the promising preclinical data of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK 5959 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]

- 4. GSK 5959 | Bromodomains | Tocris Bioscience [tocris.com]

- 5. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. xcessbio.com [xcessbio.com]

The BRPF1 Bromodomain: An In-depth Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) has emerged as a critical epigenetic regulator, playing a pivotal role in chromatin remodeling and gene transcription. Its bromodomain, a highly conserved acetyl-lysine binding module, is integral to its function, mediating interactions with acetylated histones and recruiting histone acetyltransferase (HAT) complexes to specific chromatin loci. Dysregulation of BRPF1 and its bromodomain has been implicated in a spectrum of human diseases, including various cancers and neurodevelopmental disorders, positioning it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological functions of the BRPF1 bromodomain, detailing its molecular interactions, involvement in signaling pathways, and the methodologies used for its characterization.

Core Biological Functions of the BRPF1 Bromodomain

The BRPF1 protein is a key scaffold subunit of the MOZ/MORF (KAT6A/KAT6B) and HBO1 (KAT7) histone acetyltransferase (HAT) complexes.[1][2][3][4] The BRPF1 bromodomain functions as an epigenetic "reader," specifically recognizing and binding to acetylated lysine residues on histone tails.[1][5][6][7][8] This interaction is crucial for tethering the HAT complexes to chromatin, thereby facilitating the acetylation of histone H3 at specific lysine residues, notably H3K14 and H3K23.[1][2][6][9][10]

The primary biological functions stemming from the BRPF1 bromodomain's activity include:

-

Transcriptional Activation: By recruiting HAT complexes, the BRPF1 bromodomain plays a direct role in creating a chromatin environment conducive to gene transcription.[1][6] This is essential for the expression of genes involved in critical cellular processes.

-

Cell Cycle Progression and Proliferation: BRPF1 is involved in regulating the cell cycle and promoting cell proliferation.[1][9] Its overexpression has been linked to uncontrolled cell growth in various cancers.

-

Developmental Processes: BRPF1 is indispensable for normal embryonic development, including hematopoiesis, neurogenesis, and skeletal patterning.[6][11][12][13][14][15] Mutations in BRPF1 are associated with intellectual developmental disorders.[2][10][12][16]

-

Stem Cell Maintenance: The BRPF1-containing complexes are crucial for maintaining the self-renewal and pluripotency of embryonic and hematopoietic stem cells.[11][14][17]

The BRPF1 Bromodomain in Signaling and Disease

The BRPF1 bromodomain is a key node in cellular signaling, integrating epigenetic information to regulate gene expression programs. Its dysregulation is a significant contributor to the pathogenesis of several diseases.

Role in Cancer

Upregulation of BRPF1 is a frequent event in several cancers, including hepatocellular carcinoma (HCC), leukemia, and solid tumors, and often correlates with poor patient prognosis.[9][14][18][19] In HCC, BRPF1 acts as a master regulator, driving the expression of key oncogenes like E2F2 and EZH2 by promoting H3K14 acetylation at their promoters.[9][19] In acute myeloid leukemia (AML), the MOZ-BRPF1 complex is implicated in maintaining the stemness of leukemia cells through the transcriptional activation of HOXA9 and HOXA10.[14] The development of small molecule inhibitors targeting the BRPF1 bromodomain has shown promise in preclinical cancer models, demonstrating anti-proliferative effects and the potential to enhance the efficacy of existing therapies.[1][14][18]

Involvement in Neurodevelopmental Disorders

Mutations and deficiencies in BRPF1 are linked to intellectual developmental disorders with dysmorphic facies and ptosis (IDDDFP).[2][10][12][14][16] The BRPF1 bromodomain's role in regulating genes crucial for brain development and neuronal function underscores its importance in the central nervous system.[13]

Quantitative Data on BRPF1 Bromodomain Interactions

The binding affinity of the BRPF1 bromodomain for various acetylated histone peptides and small molecule inhibitors has been quantitatively characterized using biophysical techniques.

Histone Peptide Binding Affinities

The BRPF1 bromodomain exhibits a preference for specific acetylated lysine residues on histone tails. Isothermal Titration Calorimetry (ITC) has been a key method for determining these binding affinities.

| Histone Ligand | Dissociation Constant (Kd) in μM | Reference |

| H2AK5ac | 48.5 ± 1.5 | [7] |

| H4K12ac | 86.5 ± 9.1 | [7] |

| H3K14ac | 626 ± 27 | [7] |

| H4K8ac | 697 ± 57 | [7] |

| H4K5ac | 1236 ± 327 | [7] |

| H4K5acK8ac (di-acetylated) | 27.7 ± 5.2 | [11] |

| H4K5acK12ac (di-acetylated) | Preferential binding observed | [11] |

Small Molecule Inhibitor Potency

Several small molecule inhibitors targeting the BRPF1 bromodomain have been developed and characterized.

| Inhibitor | Target(s) | IC50 / Kd | Assay Type | Reference |

| PFI-4 | BRPF1B | Kd: 0.100 µM | ITC | [20] |

| OF-1 | pan-BRPF | Kd: 0.031 ± 0.002 µM (for BRPF1B) | ITC | [20] |

| NI-57 | pan-BRPF | Kd: 0.5 ± 0.06 µM (for BRPF2) | ITC | [20] |

| Compound 3 | BRPF1 | Kd: 10 nM | Not Specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the BRPF1 bromodomain.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes that occur upon the binding of a ligand (e.g., an acetylated histone peptide or a small molecule inhibitor) to a macromolecule (the BRPF1 bromodomain), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol Outline:

-

Protein Preparation: Express and purify the BRPF1 bromodomain construct. Ensure the protein is properly folded and in a suitable buffer (e.g., HEPES or phosphate buffer with a defined pH and salt concentration).

-

Ligand Preparation: Synthesize or procure the acetylated histone peptides or small molecule inhibitors of high purity. Dissolve the ligand in the same buffer as the protein to minimize heats of dilution.

-

ITC Experiment:

-

Load the BRPF1 bromodomain solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

-

A control experiment with ligand injected into buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

-

X-Ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution three-dimensional structures of the BRPF1 bromodomain, both in its apo form and in complex with ligands. This information is invaluable for understanding the molecular basis of ligand recognition and for structure-based drug design.

Protocol Outline:

-

Protein Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to find conditions that yield well-diffracting crystals of the BRPF1 bromodomain.

-

For co-crystallization, incubate the protein with a molar excess of the ligand prior to setting up crystallization trials.

-

-

Data Collection:

-

Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods like molecular replacement, using a homologous structure as a search model.

-

Build an atomic model into the resulting electron density map and refine the model against the experimental data to achieve the best possible fit and stereochemistry.

-

Visualizing BRPF1 Bromodomain Functions

Diagrams illustrating key pathways and experimental workflows provide a clear visual understanding of the BRPF1 bromodomain's role.

Conclusion and Future Directions

The BRPF1 bromodomain is a critical epigenetic regulator with well-defined roles in gene transcription, development, and disease. Its function as a reader of histone acetylation and a scaffold for major HAT complexes places it at the crossroads of chromatin biology and cellular signaling. The growing body of evidence implicating BRPF1 in cancer and neurodevelopmental disorders has spurred the development of selective inhibitors, which are proving to be valuable tools for further biological investigation and hold significant therapeutic promise. Future research will likely focus on elucidating the broader interactome of the BRPF1 bromodomain, understanding its role in the context of other post-translational modifications, and advancing the clinical development of BRPF1-targeted therapies. The continued exploration of this fascinating epigenetic reader will undoubtedly provide deeper insights into the complex mechanisms governing gene regulation and offer new avenues for treating human diseases.

References

- 1. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. genecards.org [genecards.org]

- 3. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]

- 4. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MouseMine: Report page [mousemine.org]

- 11. The BRPF1 bromodomain is a molecular reader of di-acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deficiency of the chromatin regulator BRPF1 causes abnormal brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The multidomain protein Brpf1 binds histones and is required for Hox gene expression and segmental identity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BRPF1 - Centre of Research Excellence in Speech and Language [geneticsofspeech.org.au]

- 17. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action: Inhibition of the BRPF1 Bromodomain

An In-Depth Technical Guide to GSK-5959's Impact on Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective small molecule inhibitor of the Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). We will delve into its mechanism of action, its quantifiable effects on chromatin biology, and the detailed experimental protocols used to elucidate its function. This document is intended to serve as a critical resource for researchers investigating epigenetic modulation and its therapeutic potential.

This compound exerts its influence on chromatin remodeling by specifically targeting the bromodomain of BRPF1.[1][2] BRPF1 is a critical scaffolding protein that facilitates the assembly and enzymatic activity of the MOZ/MORF (KAT6A/KAT6B) histone acetyltransferase (HAT) complexes.[3][4] These complexes play a pivotal role in regulating gene expression through the post-translational modification of histone tails.

The primary function of the BRPF1 bromodomain is to act as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone tails.[4][5] This binding event anchors the entire MOZ/MORF HAT complex to specific locations on the chromatin. Once recruited, the catalytic subunit (MOZ or MORF) acetylates nearby histone residues, which neutralizes the positive charge of lysines and weakens their interaction with DNA.[3][6] This process leads to a more relaxed, open chromatin structure (euchromatin), making the DNA accessible to transcription factors and the cellular transcription machinery, ultimately resulting in gene activation.[3]

This compound functions as a competitive antagonist at the acetyl-lysine binding pocket of the BRPF1 bromodomain.[4] By occupying this site, this compound prevents BRPF1 from recognizing and binding to its native acetylated histone marks. This inhibitory action effectively blocks the recruitment of the MOZ/MORF HAT complex to chromatin, leading to a downstream reduction in histone acetylation, a more condensed chromatin state (heterochromatin), and the repression of target gene expression.[7] This mechanism is central to its observed anti-tumor activity in various cancer models.[7]

Caption: Signaling pathway of BRPF1-mediated chromatin remodeling and its inhibition by this compound.

Quantitative Data Summary

This compound has been characterized through various biochemical and cellular assays to determine its potency, selectivity, and cellular efficacy. The key quantitative metrics are summarized below.

Table 1: Potency and Binding Affinity of this compound

| Parameter | Value | Assay Type | Notes |

| IC₅₀ | ~80 nM | TR-FRET Binding Assay | Half-maximal inhibitory concentration against BRPF1 bromodomain in a biochemical context.[1][8][9][10] |

| pIC₅₀ | 7.1 | TR-FRET Binding Assay | The negative logarithm of the IC₅₀ value.[7][11] |

| BROMOscan Kd | 10 nM | BROMOscan | Dissociation constant determined by a competitive binding assay.[4][8] |

| p Kd | 8.0 | Not Specified | The negative logarithm of the Kd value, indicating strong binding affinity.[7] |

| EC₅₀ | ~0.98 µM | NanoBRET Assay | Half-maximal effective concentration in a cellular context, demonstrating target engagement in live cells.[1][2][11] |

Table 2: Selectivity Profile of this compound

| Target Family | Selectivity vs. BRPF1 | Assay Type | Notes |

| BRPF2 | ~90 to 100-fold | BROMOscan / TR-FRET | High selectivity over the closely related family member BRPF2.[1][8] |

| BRPF3 | >100 to >1000-fold | BROMOscan / TR-FRET | Very high selectivity over BRPF3.[1] |

| BET Family (e.g., BRD4) | >500-fold | BROMOscan | Excellent selectivity against the well-studied BET family of bromodomains.[4][8] |

| Panel of 35 Bromodomains | >100-fold | BROMOscan | Broadly selective for BRPF1 across a wide panel of human bromodomains.[2][8][9] |

Key Experimental Protocols

The characterization of this compound relies on specific, robust assays. Detailed methodologies for the primary biochemical and cellular assays are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to determine the IC₅₀ of an inhibitor by measuring its ability to disrupt the interaction between the BRPF1 bromodomain and an acetylated histone ligand.

Principle: The assay uses a recombinant BRPF1 protein tagged with a donor fluorophore (e.g., Europium) and a biotinylated histone peptide ligand labeled with an acceptor fluorophore (e.g., Allophycocyanin, APC). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, causing a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare solutions of Europium-labeled BRPF1 bromodomain and APC-labeled, biotinylated histone H4 peptide acetylated at Lysine 12 (H4K12ac) in assay buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a low-volume 384-well plate.

-

Add 10 µL of the Europium-labeled BRPF1 solution to all wells.

-

Incubate for 15 minutes at room temperature to allow inhibitor-protein binding.

-

-

Reaction Initiation:

-

Add 5 µL of the APC-labeled histone peptide solution to all wells to initiate the binding reaction.

-

-

Incubation & Measurement:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor signal to the donor signal.

-

Plot the signal ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for the TR-FRET binding assay to determine this compound's IC₅₀.

NanoBRET™ Cellular Target Engagement Assay

This live-cell assay is crucial for confirming that an inhibitor can cross the cell membrane and engage its intended target within the complex cellular environment.

Principle: The assay uses cells engineered to co-express the target protein (BRPF1) fused to a NanoLuc® luciferase and a fluorescently-labeled HaloTag® protein that localizes to chromatin (e.g., Histone H3.3-HaloTag). In the absence of an inhibitor, the BRPF1-NanoLuc binds to chromatin, bringing it close to the H3.3-HaloTag, resulting in a high BRET signal. This compound displaces BRPF1-NanoLuc from the chromatin, reducing the BRET signal in a dose-dependent manner.

Methodology:

-

Cell Preparation:

-

Co-transfect cells (e.g., HEK293T) with plasmids encoding for BRPF1-NanoLuc and H3.3-HaloTag.

-

Culture the transfected cells for 24-48 hours to allow for protein expression.

-

-

Assay Plate Setup:

-

Harvest the transfected cells and resuspend them in Opti-MEM medium.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 60-90 minutes to label the H3.3-HaloTag protein.

-

Prepare a serial dilution of this compound.

-

Dispense the labeled cells into a white 96-well assay plate.

-

Add the this compound dilutions or vehicle control to the wells.

-

-

Substrate Addition & Measurement:

-

Add the Nano-Glo® Substrate to all wells immediately before reading.

-

Measure both the donor (luciferase, ~450 nm) and acceptor (fluorescent ligand, ~618 nm) emission signals using a BRET-compatible luminometer.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data to the vehicle control (0% inhibition) and a positive control (100% inhibition).

-

Plot the normalized BRET signal against the logarithm of the inhibitor concentration and fit the curve to determine the EC₅₀ value.

-

Caption: Experimental workflow for the NanoBRET™ cellular target engagement assay.

Conclusion

This compound is a well-characterized chemical probe that serves as a potent and highly selective inhibitor of the BRPF1 bromodomain. Its mechanism of action, centered on the disruption of BRPF1-mediated recruitment of the MOZ/MORF HAT complex, provides a powerful tool for studying the role of this specific epigenetic pathway in health and disease. The robust quantitative data and detailed protocols outlined in this guide underscore its utility for researchers in the fields of epigenetics, chromatin biology, and oncology drug development. By preventing the "reading" of acetylated histone marks, this compound effectively "erases" a key signal for gene activation, leading to significant downstream effects on cellular processes like proliferation and differentiation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]

- 7. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medkoo.com [medkoo.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

The Role of BRPF1 in Cancer Development and Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) has emerged as a critical epigenetic regulator with a multifaceted role in the initiation and progression of numerous cancers. As a key scaffolding component of histone acetyltransferase (HAT) complexes, BRPF1 is integral to chromatin remodeling and the transcriptional activation of key oncogenic pathways. Dysregulation of BRPF1, frequently observed as overexpression, is correlated with poor prognosis in a variety of malignancies, including those of the gastrointestinal and genitourinary systems, as well as brain, skin, breast, and hematological tumors.[1][2][3] This technical guide provides an in-depth overview of the molecular functions of BRPF1 in cancer, summarizes key quantitative data, details relevant experimental methodologies, and visualizes its involvement in critical signaling pathways, highlighting its potential as a promising therapeutic target.

The Core Function of BRPF1: An Epigenetic Scaffold

BRPF1 is a multidomain protein that acts as an essential scaffold for the assembly and enzymatic activity of MYST family histone acetyltransferase (HAT) complexes, primarily the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) complexes.[1] These complexes are crucial for the acetylation of histone H3 at multiple lysine residues, including H3K9, H3K14, and H3K23.[4] This acetylation neutralizes the positive charge of histones, leading to a more open chromatin structure that facilitates gene transcription.

BRPF1's scaffolding function is critical; it simultaneously binds to the HAT (MOZ/MORF), a plant homeodomain (PHD) finger-containing protein (ING5), and a smaller protein (MEAF6) to form a stable and active tetrameric complex.[5] Beyond its structural role, BRPF1 also acts as a "reader" of histone modifications through its distinct domains:

-

Two PHD Fingers and a Zinc Knuckle (PZP domain): Recognizes the unmodified N-terminal tail of histone H3.[5]

-

Bromodomain: Binds to acetylated lysine residues on histone tails, anchoring the complex to active chromatin regions.

-

PWWP domain: Interacts with histone H3 trimethylated at lysine 36 (H3K36me3), a mark associated with actively transcribed gene bodies.[5]

This combination of scaffolding and reader functions allows the BRPF1-containing HAT complexes to be recruited to specific genomic loci and modulate the expression of target genes involved in critical cellular processes like cell cycle progression, proliferation, and differentiation.[6]

BRPF1 Dysregulation Across Various Cancers

The dysregulation of BRPF1 is a common feature in a wide range of cancers, where it typically functions as an oncogene. Its overexpression has been linked to enhanced tumor growth, metastasis, and resistance to therapy.

Hepatocellular Carcinoma (HCC)

In HCC, BRPF1 is one of the most significantly upregulated bromodomain-containing proteins.[4] Its high expression is strongly associated with poor overall and disease-free survival rates.[4] Mechanistically, BRPF1 drives HCC progression by activating the expression of key oncogenes, including E2F2 and EZH2, through the facilitation of H3K14 acetylation at their promoter regions.[4]

Breast Cancer

In endocrine therapy-resistant breast cancer, BRPF1 has been identified as an essential gene. It associates with Estrogen Receptor alpha (ERα) on the chromatin and its inhibition leads to cell cycle arrest and apoptosis.[1] BRPF1 blockade disrupts ER-mediated transcriptional programs by reducing chromatin accessibility and silencing the ERα gene itself.[1] In triple-negative breast cancer (TNBC), BRPF1 has been implicated in chemoresistance to drugs like paclitaxel by regulating ribosome biogenesis and the expression of the drug efflux pump ABCB1.[7]

Ovarian Cancer

Increased expression of BRPF1 in ovarian cancer correlates with disease progression and poor prognosis.[8] Pharmacological inhibition of BRPF1 in high-grade serous ovarian cancer cells reduces proliferation, migration, and invasion, suggesting a role in metastatic progression. These effects are mediated through the induction of apoptosis, deregulation of the cell cycle, and enhanced DNA damage.[8]

Other Cancers

-

Lower-Grade Gliomas: BRPF1 is identified as a potential drug target, and its inhibition or knockdown attenuates glioma cell proliferation and colony formation.[9][10]

-

Hematological Malignancies: Somatic mutations and chromosomal translocations involving BRPF1 and its partner MOZ are found in acute myeloid leukemia (AML) and other leukemias.[3][11]

-

Medulloblastoma: Truncated forms of BRPF1 have been found to cooperate with other mutations to promote tumor development.[11]

Quantitative Data Summary

The following tables summarize the quantitative data regarding BRPF1 expression and its clinical significance in various cancers.

| Cancer Type | BRPF1 Expression Change | Correlation with Survival | Reference(s) |

| Hepatocellular Carcinoma (HCC) | Upregulated | High expression associated with poorer overall and disease-free survival. | |

| Breast Cancer (ER+) | Upregulated | Essential for survival of endocrine therapy-resistant cells. | [1] |

| Ovarian Cancer | Upregulated | High expression correlates with malignant progression and worse overall survival. | [8] |

| Lower-Grade Glioma | Upregulated | High expression associated with poorer prognosis. |

| Genetic Alteration Type | Prevalence in Cancer (TCGA datasets) | Reference(s) |

| BRPF1 Variants | ~2% across 10,240 patients | [11] |

| BRPF1 Copy Number Variation | ~10% across 11,115 patients | [11] |

BRPF1 in Oncogenic Signaling Pathways

BRPF1 exerts its oncogenic functions by integrating into and modulating several critical signaling pathways.

BRPF1-MOZ/MORF Histone Acetyltransferase Complex Assembly

BRPF1 is the central scaffold for the assembly of the MOZ/MORF HAT complex. It creates a platform for the catalytic subunit (MOZ/MORF) to interact with accessory proteins ING5 and MEAF6, forming a functional enzymatic complex that promotes histone acetylation and gene transcription.

Regulation of E2F2 and EZH2 in Hepatocellular Carcinoma

In HCC, the BRPF1-MOZ/MORF complex is recruited to the promoters of the oncogenes E2F2 and EZH2. BRPF1 facilitates H3K14 acetylation, leading to their transcriptional upregulation, which in turn promotes cell cycle progression and suppresses differentiation.

BRPF1 and Estrogen Receptor (ERα) Signaling in Breast Cancer

In ER-positive breast cancer, BRPF1 physically associates with ERα on chromatin. This interaction is crucial for maintaining the expression of ERα itself and its target genes, thereby sustaining the proliferation and survival of both endocrine-sensitive and resistant cancer cells.

Experimental Protocols

This section provides representative, detailed methodologies for key experiments used to investigate the function of BRPF1 in cancer research.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BRPF1

This protocol outlines the steps to identify the genomic binding sites of BRPF1.

Protocol:

-

Cross-linking:

-

Culture cancer cells (e.g., HeLa, MHCC97L) to 80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Extraction:

-

Scrape cells into ice-cold PBS containing protease inhibitors.

-

Pellet cells and resuspend in cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, protease inhibitors).

-

Incubate on ice for 10 minutes and then pellet the nuclei.

-

Resuspend nuclei in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors).

-

-

Chromatin Shearing:

-

Sonicate the nuclear lysate to shear chromatin into fragments of 200-700 bp. Optimization is critical and should be checked on an agarose gel.

-

-

Immunoprecipitation (IP):

-

Dilute the sheared chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl).

-

Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with a ChIP-validated BRPF1 antibody (e.g., 5 µg per 10 µg of chromatin) overnight at 4°C with rotation. A Normal Rabbit IgG should be used as a negative control.[1][2]

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washing:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using a fresh elution buffer (1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and an input control sample according to the manufacturer's protocol (e.g., Illumina).

-

Perform high-throughput sequencing.

-

Co-Immunoprecipitation (Co-IP) for BRPF1 Interaction Partners

This protocol is used to identify proteins that interact with BRPF1 within a complex.

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors) on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

-

Pre-clearing:

-

Incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an IP-validated BRPF1 antibody (or a control IgG) overnight at 4°C with gentle rotation.

-

-

Complex Capture:

-

Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Wash the beads 3-5 times with Co-IP lysis buffer to remove unbound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze by Western blotting using antibodies against suspected interaction partners (e.g., MOZ, ING5) or by mass spectrometry to identify novel interactors.

-

Quantitative Real-Time PCR (qRT-PCR) for BRPF1 Gene Expression

This protocol measures the mRNA expression level of BRPF1.

Protocol:

-

RNA Extraction:

-

Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for BRPF1, and a SYBR Green master mix.

-

Representative Human BRPF1 Primers:

-

Forward: 5'-CCGAACTGAAGGCACACCTCAT-3'

-

Reverse: 5'-GCAGATGAGCAAAGCGTGGAATG-3' (Note: Primer sequences should always be validated for specificity and efficiency.)

-

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the reaction on a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for BRPF1 and the housekeeping gene.

-

Calculate the relative expression of BRPF1 using the ΔΔCt method.

-

BRPF1 as a Therapeutic Target

The critical role of BRPF1 in driving the growth and survival of cancer cells makes it an attractive therapeutic target. The development of small molecule inhibitors targeting the BRPF1 bromodomain has shown significant promise in preclinical studies.[3] These inhibitors, such as OF-1, PFI-4, and GSK5959, work by preventing BRPF1 from binding to acetylated histones, thereby disrupting the function of the MOZ/MORF complexes and inhibiting the transcription of oncogenes.

Effects of BRPF1 Inhibition:

-

Induction of cell cycle arrest.

-

Promotion of apoptosis and cellular senescence.

-

Reduction of tumor growth in vitro and in vivo.

-

Sensitization of cancer cells to chemotherapy.[7]

Conclusion and Future Directions

BRPF1 is a master epigenetic regulator that plays a pivotal oncogenic role in a diverse range of cancers. Its function as a scaffold for HAT complexes places it at a crucial node in the control of gene expression programs that govern cancer cell proliferation, survival, and therapy resistance. The strong correlation between BRPF1 overexpression and poor clinical outcomes underscores its significance as both a prognostic biomarker and a high-value therapeutic target.

Future research should focus on:

-

Elucidating the full spectrum of BRPF1's non-histone interaction partners to uncover novel functions.

-

Investigating the mechanisms of resistance to BRPF1 inhibitors.

-

Exploring combinatorial therapeutic strategies, pairing BRPF1 inhibitors with other targeted therapies or conventional chemotherapy to enhance anti-cancer efficacy.

The continued development of potent and selective BRPF1 inhibitors holds great promise for providing a new epigenetic-based therapeutic avenue for patients with BRPF1-driven malignancies.

References

- 1. BRPF1 (F4F2X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 2. BRPF1 Recombinant Monoclonal Antibody (19H16L8) (703489) [thermofisher.com]

- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bivalent interaction of the PZP domain of BRPF1 with the nucleosome impacts chromatin dynamics and acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRPF1 Polyclonal Antibody (PA5-27783) [thermofisher.com]

GSK-5959: A Potent and Selective Probe for the MOZ/MORF Histone Acetyltransferase Complex

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK-5959, a potent and selective chemical probe for the BRPF1 bromodomain, a key component of the MOZ (KAT6A) and MORF (KAT6B) histone acetyltransferase (HAT) complexes. This document details the mechanism of action of this compound, its involvement with the MOZ/MORF complex, relevant quantitative data, and detailed experimental protocols.

The MOZ/MORF complexes are crucial epigenetic regulators involved in histone H3 acetylation, which plays a pivotal role in gene transcription and is implicated in various developmental processes and diseases, including cancer. This compound serves as a valuable tool for dissecting the biological functions of the BRPF1 bromodomain and the broader role of the MOZ/MORF complexes in health and disease.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, detailing its in vitro potency, selectivity, and cellular activity.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. BRPF1 | Reference |

| BRPF1 | TR-FRET | 80 | - | |

| BRPF1 | BROMOscan | 10 | - | |

| BRPF2 | BROMOscan | 900 | 90-fold | |

| BRPF3 | TR-FRET | >100,000 | >1250-fold | |

| BET Family Bromodomains | BROMOscan | >5,000 | >500-fold |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | EC50 (µM) | Target Engagement | Reference |

| HEK293 | NanoBRET | 0.98 | BRPF1 bromodomain |

Mechanism of Action and Involvement in the MOZ/MORF Complex

The MOZ and MORF histone acetyltransferases are the catalytic subunits of multi-protein complexes that also include BRPF1 (or its paralogs BRPF2/3), ING5, and EAF6. BRPF1 acts as a scaffolding protein, bridging the interaction between MOZ/MORF and the other subunits. Crucially, BRPF1 contains a bromodomain that recognizes and binds to acetylated lysine residues on histones, thereby recruiting and/or stabilizing the MOZ/MORF complex at specific chromatin locations. This targeted acetylation of histone H3, particularly at lysine 23 (H3K23ac), leads to a more open chromatin structure, facilitating gene transcription.

This compound is a potent and selective inhibitor of the BRPF1 bromodomain. By binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, this compound prevents its engagement with acetylated histones. This disruption of BRPF1's reader function is hypothesized to inhibit the recruitment and/or activity of the MOZ/MORF complex at target gene promoters, thereby modulating gene expression.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the MOZ/MORF complex and a general workflow for assessing this compound activity.

GSK-5959's potential as a chemical probe for studying BRPF1.

An In-depth Technical Guide to GSK-5959 as a Chemical Probe for BRPF1

Introduction to BRPF1: A Key Epigenetic Regulator

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a critical scaffolding protein involved in epigenetic regulation. It is a key component of several histone acetyltransferase (HAT) complexes, most notably the MOZ/MORF and HBO1 complexes.[1][2][3] BRPF1's function is central to chromatin remodeling and gene transcription. It contains multiple domains, including a bromodomain, two PHD fingers, and a PWWP domain, which allow it to recognize and bind to specific epigenetic marks on histone proteins.[1][3]

The bromodomain of BRPF1 specifically recognizes acetylated lysine residues on histone tails.[2] By anchoring the HAT complex to chromatin, BRPF1 facilitates the acetylation of histone H3 at key positions, such as lysine 9 (H3K9ac), lysine 14 (H3K14ac), and lysine 23 (H3K23ac).[3] This process leads to a more open chromatin structure, making genes accessible for transcription and playing a vital role in cellular processes like proliferation, differentiation, and survival. Due to its fundamental role, dysregulation of BRPF1 has been implicated in various diseases, including developmental disorders and several types of cancer, such as leukemia and liver cancer.[1][3]

This compound: A Selective Chemical Probe for BRPF1

This compound is a potent, selective, and cell-permeable small molecule inhibitor that targets the bromodomain of BRPF1.[4][5][6] Developed as a chemical probe, it serves as an invaluable tool for researchers to investigate the biological functions of BRPF1. By specifically blocking the interaction between the BRPF1 bromodomain and acetylated histones, this compound allows for the elucidation of the downstream consequences of inhibiting this pathway.[6] Its high selectivity against other bromodomains, including the closely related BRPF2/3 and the well-studied BET family, makes it a precise instrument for dissecting the specific roles of BRPF1.[4][6][7]

Data Presentation

Table 1: In Vitro Potency of this compound against BRPF1

| Assay Type | Parameter | Value | Reference(s) |

| TR-FRET Binding Assay | IC₅₀ | 80 nM | [4][5][6][7][8][9] |

| TR-FRET Binding Assay | pIC₅₀ | 7.1 | [7][8] |

| BROMOscan Assay | Inhibition | 10 nM | [7][10][11] |

Table 2: Cellular Activity of this compound

| Assay Type | Parameter | Value | Description | Reference(s) |

| NanoBRET Assay | EC₅₀ | 0.98 µM | Measures target engagement and disruption of BRPF1-histone H3.3 interaction in living cells. | [4][5][9] |

Table 3: Selectivity Profile of this compound

| Target Bromodomain | Selectivity vs. BRPF1 | pIC₅₀ | Assay Type | Reference(s) |

| BRPF2 | ~90-100 fold | 5.1 - 5.2 | BROMOscan, TR-FRET | [4][7][8][10][11] |

| BRPF3 | >1000 fold | < 4.5 | TR-FRET | [4][7][8] |

| BET Family (e.g., BRD4) | >500 fold | < 4.3 | BROMOscan, TR-FRET | [7][8][10][11] |

| Panel of 35 other bromodomains | >100 fold | - | TR-FRET, BROMOscan | [4][5][6][7] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay is used to quantify the binding affinity of this compound to the BRPF1 bromodomain.

-

Principle: The assay measures the proximity between a donor fluorophore (e.g., Terbium-labeled anti-His antibody bound to His-tagged BRPF1) and an acceptor fluorophore (e.g., a biotinylated histone peptide ligand bound to Streptavidin-d2). When the BRPF1-ligand complex forms, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. This compound competes with the ligand for binding to BRPF1, disrupting FRET.

-

Methodology:

-

Recombinant His-tagged BRPF1 bromodomain is incubated with a biotinylated acetylated histone peptide (e.g., H3K14ac).

-

Serial dilutions of this compound or DMSO (vehicle control) are added to the mixture.

-

A Terbium-cryptate labeled anti-His antibody (donor) and Streptavidin-d2 (acceptor) are added.

-

The plate is incubated to allow the reaction to reach equilibrium.

-

The fluorescence is read at two wavelengths (for the acceptor and donor) using a TR-FRET-compatible plate reader.

-

The ratio of the two emission signals is calculated, and IC₅₀ values are determined by plotting the signal ratio against the inhibitor concentration.

-

NanoBRET™ Target Engagement Assay

This assay is employed to confirm the cell permeability of this compound and measure its engagement with BRPF1 in a cellular context.[4][5][9]

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure protein-protein interactions in living cells. The BRPF1 protein is fused to a NanoLuc® luciferase (energy donor), and a histone protein (e.g., H3.3) is fused to a HaloTag® protein, which is then labeled with a fluorescent NanoBRET™ 618 ligand (energy acceptor). When BRPF1 binds to the histone, the donor and acceptor are in close proximity, and a BRET signal is generated. This compound enters the cell and disrupts this interaction, leading to a decrease in the BRET signal.

-

Methodology:

-

HEK293 cells are co-transfected with plasmids expressing NanoLuc®-BRPF1 and HaloTag®-H3.3.

-

Transfected cells are seeded into 96-well plates.

-

The HaloTag®-H3.3 is labeled by incubating the cells with the fluorescent NanoBRET™ 618 ligand.

-

Serial dilutions of this compound are added to the wells.

-

The NanoLuc® substrate (furimazine) is added to initiate the bioluminescent reaction.

-

The plate is immediately read on a luminometer capable of detecting both donor (460 nm) and acceptor (618 nm) emission signals.

-

The BRET ratio is calculated, and EC₅₀ values are determined from the concentration-response curve.

-

Mandatory Visualizations

Caption: BRPF1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the TR-FRET binding assay.

Caption: Core attributes establishing this compound as a chemical probe.

Discussion: this compound's Utility as a Chemical Probe

This compound meets the critical criteria for a high-quality chemical probe. It demonstrates sub-micromolar potency against BRPF1 in biochemical assays and confirmed target engagement in living cells.[4][5][7][8] Its excellent selectivity profile ensures that observed biological effects can be confidently attributed to the inhibition of BRPF1 rather than off-target interactions, particularly with the highly studied BET bromodomains.[7][8][10][11] The availability of a co-crystal structure (PDB: 4UYE) provides atomic-level detail of its binding mode, further solidifying its mechanism of action.[8]

However, it is important for researchers to note that this compound has been superseded by a next-generation probe, GSK6853.[8] GSK6853 was developed from the same chemical series and exhibits improved solubility and cellular activity, making it more suitable for a broader range of cellular and potentially in vivo studies.[8] Nevertheless, this compound remains a valid and important tool, and the data generated using it laid the foundation for the development of more advanced BRPF1 inhibitors.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the BRPF1 bromodomain. It has been instrumental in enabling the study of BRPF1's role in health and disease. Through its use in biochemical and cellular assays, researchers can effectively probe the downstream pathways regulated by BRPF1's interaction with acetylated chromatin. While newer probes with enhanced properties are now available, this guide provides the core technical information that underpins the utility and application of this compound for professionals in epigenetic research and drug development.

References

- 1. Brpf1 - Wikipedia [en.wikipedia.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. GSK 5959 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. This compound|BRPF1 bromodomain inhibitor|DC Chemicals [dcchemicals.com]

- 10. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]